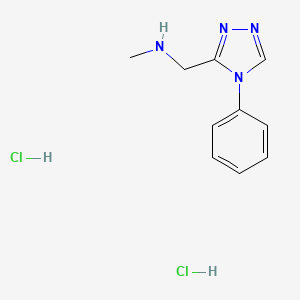

N-methyl-1-(4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

CAS No.: 1426291-32-8

Cat. No.: VC2870276

Molecular Formula: C10H14Cl2N4

Molecular Weight: 261.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1426291-32-8 |

|---|---|

| Molecular Formula | C10H14Cl2N4 |

| Molecular Weight | 261.15 g/mol |

| IUPAC Name | N-methyl-1-(4-phenyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C10H12N4.2ClH/c1-11-7-10-13-12-8-14(10)9-5-3-2-4-6-9;;/h2-6,8,11H,7H2,1H3;2*1H |

| Standard InChI Key | LYWYFHPADCGERA-UHFFFAOYSA-N |

| SMILES | CNCC1=NN=CN1C2=CC=CC=C2.Cl.Cl |

| Canonical SMILES | CNCC1=NN=CN1C2=CC=CC=C2.Cl.Cl |

Introduction

Chemical Structure and Properties

Molecular Identity

N-methyl-1-(4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is characterized by specific molecular identifiers that define its chemical identity. The compound's molecular formula is C10H14Cl2N4, with a molecular weight of 261.15 g/mol. It is registered under CAS number 1426291-32-8. The presence of the dihydrochloride form indicates that the compound exists as a salt, which significantly influences its physical and chemical properties, particularly its solubility in aqueous solutions.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1426291-32-8 |

| Molecular Formula | C10H14Cl2N4 |

| Molecular Weight | 261.15 g/mol |

| IUPAC Name | N-methyl-1-(4-phenyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C10H12N4.2ClH/c1-11-7-10-13-12-8-14(10)9-5-3-2-4-6-9;;/h2-6,8,11H,7H2,1H3;2*1H |

| SMILES Notation | CNCC1=NN=CN1C2=CC=CC=C2.Cl.Cl |

Structural Characteristics

The structural backbone of this compound features a five-membered 1,2,4-triazole ring, which contains three nitrogen atoms arranged in a specific pattern. The phenyl group is directly attached to the fourth position of the triazole ring, forming a 4-phenyl-4H-1,2,4-triazol-3-yl unit. At the third position of the triazole ring, a methanamine group is attached, which is further methylated to form the N-methyl-1-methanamine substituent. The dihydrochloride form indicates the presence of two chloride counter-ions, suggesting that both the triazole ring nitrogen and the methanamine nitrogen are protonated.

This specific arrangement of functional groups contributes to the compound's unique physical and chemical properties. The presence of the triazole ring confers specific reactivity patterns and potential for hydrogen bonding, while the phenyl group introduces hydrophobicity. The dihydrochloride salt form significantly enhances water solubility compared to the free base form, making it more suitable for various research applications in aqueous environments.

Analytical Characterization

Spectroscopic Methods

Characterization of N-methyl-1-(4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride and related triazole derivatives typically relies on multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, provides critical information about the hydrogen environments within the molecule. For similar triazole compounds, 1H NMR spectra are typically recorded in solvents such as DMSO-d6 or CDCl3, revealing characteristic chemical shifts for aromatic protons, triazole ring protons, and aliphatic protons in the methanamine and N-methyl groups .

Mass spectrometry (MS) offers complementary information about the molecular weight and fragmentation patterns, which is essential for structural confirmation. For triazole derivatives similar to the target compound, Electrospray Ionization (ESI) mass spectrometry is commonly employed, with spectra typically showing the [M+H]+ peak corresponding to the protonated molecular ion .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of N-methyl-1-(4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride and related compounds. The specific HPLC conditions suitable for this compound would depend on its physicochemical properties, but methods developed for similar triazole derivatives could serve as starting points for method development.

For quality control purposes, analytical techniques such as HPLC coupled with various detection methods (UV, MS) can provide comprehensive information about the compound's purity profile and potential impurities or by-products from the synthesis reactions.

Biological Activities and Applications

Research Applications

N-methyl-1-(4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is primarily used in research settings for investigating potential biological activities and for structure-activity relationship studies. As a chemical tool, it may serve as a starting point for developing more complex derivatives with enhanced potency or selectivity towards specific biological targets.

In medicinal chemistry research, compounds like this are often screened against various biological targets to discover new lead compounds for drug development. The dihydrochloride salt form enhances water solubility, making it more suitable for biological screening assays that require aqueous solutions.

Comparative Analysis with Related Compounds

Structural Analogues

A closely related compound to N-methyl-1-(4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride (CAS: 1426291-40-8). The key structural difference is the presence of a methyl group on the phenyl ring in the latter compound, resulting in a 4-methylphenyl substituent instead of a phenyl group.

This seemingly minor structural modification changes the molecular formula to C11H16Cl2N4 and increases the molecular weight to 275.17 g/mol. Such subtle modifications can potentially impact various properties, including lipophilicity, receptor binding, and biological activities, making structural analogues valuable for structure-activity relationship studies.

Property Comparisons

Table 2: Comparison of N-methyl-1-(4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride and its 4-methylphenyl analogue

| Property | N-methyl-1-(4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride | N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride |

|---|---|---|

| CAS Number | 1426291-32-8 | 1426291-40-8 |

| Molecular Formula | C10H14Cl2N4 | C11H16Cl2N4 |

| Molecular Weight | 261.15 g/mol | 275.17 g/mol |

| Structural Difference | Contains phenyl group | Contains 4-methylphenyl group |

The comparison of these related compounds provides insights into how subtle structural modifications can influence physicochemical properties. The methyl substituent on the phenyl ring increases lipophilicity, which may affect membrane permeability and distribution in biological systems. Such structure-property relationships are valuable in medicinal chemistry for optimizing lead compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume